N-benzylpyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of N-benzylpyridin-3-amine and related compounds involves various strategies, including palladium-catalyzed cross-coupling reactions and copper-mediated Chan–Lam coupling. These methods allow for the formation of highly substituted bipyridines and pyrazinopyridines, showcasing the versatility and efficiency of modern synthetic techniques in creating complex aromatic amines (Thompson et al., 2005), (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of N-benzylpyridin-3-amine and similar compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and properties. For instance, the structure of 2-aminopyridine derivatives has been thoroughly investigated, providing insights into their stability and reactivity patterns (Okuno & Umezono, 2014).
Chemical Reactions and Properties
N-benzylpyridin-3-amine participates in various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. For example, it can undergo C-H amination reactions, which are crucial for the introduction of amine functionalities into aromatic systems. Such reactions are facilitated by metal catalysts and can lead to a wide range of nitrogen-containing heterocycles and compounds (Liu et al., 2013).
Scientific Research Applications
Catalytic Amination of Benzylic C(sp3)-H Bonds : A study by Khatua et al. (2022) developed an iron-catalyzed system for intermolecular benzylic C(sp3)-H amination, which is significant for synthesizing 2-pyridine substituted benzylamine. This process uses 1,2,3,4-tetrazole as a nitrene precursor and is valuable in medicinal chemistry and drug discovery (Hillol Khatua et al., 2022).
Amination via Photoredox Catalysis : Romero et al. (2015) described a method for arene C-H amination using a photoredox-based catalyst system. This process, relevant to pharmaceutical research, uses an acridinium photooxidant and a nitroxyl radical for site-selective amination of aromatics with heteroaromatic azoles (N. Romero et al., 2015).
Amination of C(sp3)-H Bonds Using Nonheme Iron Catalyst : Liu et al. (2013) investigated a nonheme iron catalyst for intra- and intermolecular amination of C(sp(3))-H bonds. This study is significant for the amination of benzylic, allylic, and other types of C(sp(3))-H bonds, using sulfamate esters derived from various hydrocarbons (Yungen Liu et al., 2013).
Pd-Catalyzed Amination and Nucleophilic Aromatic Substitution : Loones et al. (2007) examined the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and related compounds. They explored mechanisms involving Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, important for understanding reaction pathways in organic synthesis (Kristof T. J. Loones et al., 2007).
High-Performance Liquid Chromatography Analysis : Okamoto and Kishimoto (1981) studied the retention and selectivity behavior of aromatic amines using amino-chemically bonded stationary phases. This research is relevant for analytical chemistry, particularly in the separation and analysis of amines (M. Okamoto & H. Kishimoto, 1981).
Safety And Hazards
The safety data sheet for N-benzylpyridin-3-amine is not available in the search results. However, it’s important to note that chemical substances can pose various hazards, including flammability, toxicity, and potential harm upon contact with skin or if inhaled or swallowed9.
Future Directions
While specific future directions for N-benzylpyridin-3-amine are not mentioned in the search results, there are general trends in the field of chemical research. For instance, directed evolution methodologies are being developed for protein engineering10, therapeutic peptides are being explored for various applications11, and controlled drug delivery systems are being improved12.
Please note that this information is based on the available search results and may not fully cover all aspects of N-benzylpyridin-3-amine. For more detailed and specific information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
N-benzylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-8,10,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRJGGCCLWSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304531 | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylpyridin-3-amine | |
CAS RN |
114081-08-2 | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114081-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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